![molecular formula C8H10N2OS2 B13487317 2,4-bis(methylsulfanyl)-5H,6H-furo[2,3-d]pyrimidine](/img/structure/B13487317.png)
2,4-bis(methylsulfanyl)-5H,6H-furo[2,3-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-bis(methylsulfanyl)-5H,6H-furo[2,3-d]pyrimidine is a heterocyclic compound that features a fused furo-pyrimidine ring system with two methylsulfanyl groups at positions 2 and 4
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-bis(methylsulfanyl)-5H,6H-furo[2,3-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides, followed by cyclization in the presence of a base such as sodium methoxide (MeONa) in butanol (BuOH) under reflux conditions . This process leads to the formation of the desired furo-pyrimidine ring system with intact methylsulfanyl groups.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring efficient purification processes to obtain the compound in high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-bis(methylsulfanyl)-5H,6H-furo[2,3-d]pyrimidine can undergo various chemical reactions, including:
Substitution: The methylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: m-chloroperbenzoic acid for oxidation of methylsulfanyl groups.
Bases: Sodium methoxide (MeONa) in butanol (BuOH) for cyclization reactions.
Nucleophiles: Benzylamine (BnNH2) for substitution reactions.
Major Products
Sulfoxides and Sulfones: Formed from the oxidation of methylsulfanyl groups.
N-benzyl Derivatives: Formed from nucleophilic substitution reactions after oxidation.
Applications De Recherche Scientifique
2,4-bis(methylsulfanyl)-5H,6H-furo[2,3-d]pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Could be used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2,4-bis(methylsulfanyl)-5H,6H-furo[2,3-d]pyrimidine depends on its specific application. For example, as a fluorescence probe for cadmium detection, the compound’s bis-heterocyclic structure allows it to coordinate with Cd2+ ions, resulting in a fluorescence response . The methylsulfanyl groups play a crucial role in achieving selective and sensitive detection.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrido[2,3-d]pyrimidines: These compounds share a similar fused ring system and exhibit a wide range of biological activities, including antiproliferative and antimicrobial properties.
Pyrimido[4,5-d]pyrimidines: Structurally similar to purines, these compounds also show varied biological activities and are used in medicinal chemistry.
Uniqueness
2,4-bis(methylsulfanyl)-5H,6H-furo[2,3-d]pyrimidine is unique due to the presence of two methylsulfanyl groups, which can be selectively modified to introduce various functional groups. This versatility makes it a valuable compound for developing new materials and probes with specific properties.
Propriétés
Formule moléculaire |
C8H10N2OS2 |
|---|---|
Poids moléculaire |
214.3 g/mol |
Nom IUPAC |
2,4-bis(methylsulfanyl)-5,6-dihydrofuro[2,3-d]pyrimidine |
InChI |
InChI=1S/C8H10N2OS2/c1-12-7-5-3-4-11-6(5)9-8(10-7)13-2/h3-4H2,1-2H3 |
Clé InChI |
IMXPOIDJPQUXGC-UHFFFAOYSA-N |
SMILES canonique |
CSC1=NC(=NC2=C1CCO2)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Methoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-amine hydrochloride](/img/structure/B13487236.png)
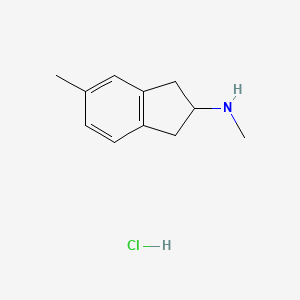


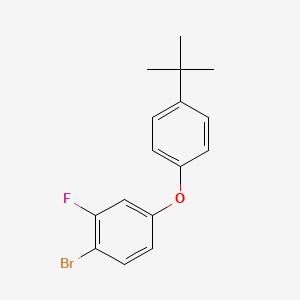
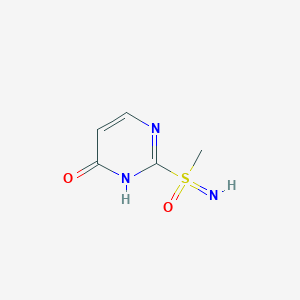
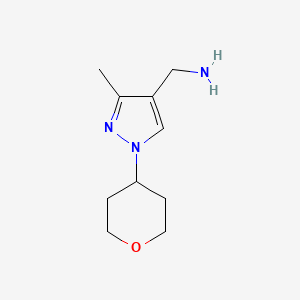

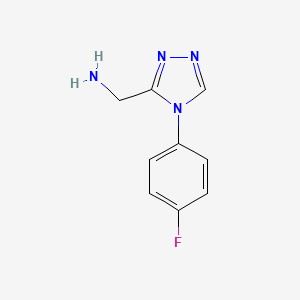
![2H,3H-imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride](/img/structure/B13487272.png)
![5-{[(2,3-dihydro-1H-inden-1-yl)(methyl)amino]methyl}-N-[(4-methylphenyl)methyl]-1,3,4-thiadiazole-2-carboxamide hydrochloride](/img/structure/B13487277.png)
![4-Boc-7-bromo-9-chloro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B13487305.png)


